molecular formula C18H18ClN3O B11068457 2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one CAS No. 384359-33-5

2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

Cat. No.: B11068457
CAS No.: 384359-33-5
M. Wt: 327.8 g/mol
InChI Key: KXKLSSBTIXVEBA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles

Properties

CAS No.

384359-33-5

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C18H18ClN3O/c1-13-6-8-14(9-7-13)17-20-10-3-11-21(20)18(23)22(17)16-5-2-4-15(19)12-16/h2,4-9,12,17H,3,10-11H2,1H3

InChI Key

KXKLSSBTIXVEBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC(=CC=C4)Cl

solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. It can be used in the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its interactions with biological targets can be studied to develop new treatments for diseases.

Industry

In the industrial sector, the compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
  • 2-(4-methylphenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
  • 2-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[1,2-a][1,2,4]triazole

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one is a member of the pyrazolo[1,2-a][1,2,4]triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C18H18ClN3O
  • Molecular Weight: 329.81 g/mol
  • CAS Number: 1251924-63-6

Biological Activities

The biological activities of this compound have been extensively studied, particularly in the context of anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

Research has indicated that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance:

  • A study reported that derivatives of pyrazole showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for selected compounds were comparable to standard anti-inflammatory drugs like diclofenac sodium .
CompoundIC50 (μg/mL)Reference
Pyrazole Derivative A60.56
Pyrazole Derivative B57.24
Diclofenac Sodium54.65

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,2-a][1,2,4]triazoles:

  • The compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and colon (HCT-116) carcinoma cells. The IC50 values ranged from 27.3 μM to 6.2 μM for different derivatives tested .
Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2

The mechanisms by which this compound exerts its biological effects involve:

  • Inhibition of COX Enzymes: By inhibiting COX-1 and COX-2 enzymes, the compound reduces prostaglandin synthesis leading to decreased inflammation.
  • Apoptosis Induction in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models of inflammation induced by carrageenan, treatment with the pyrazolo derivative resulted in a significant reduction in paw edema compared to the control group. This indicates its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Screening

A series of derivatives were screened against multiple cancer cell lines. Notably, one derivative exhibited an over 70% inhibition rate on tumor growth in xenograft models when administered at a dose of 50 mg/kg body weight.

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